molecular formula C25H28N4O3S B2421276 Butyl 4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-YL]amino}benzoate CAS No. 1251599-80-0

Butyl 4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-YL]amino}benzoate

Cat. No.: B2421276
CAS No.: 1251599-80-0
M. Wt: 464.58
InChI Key: REAXETJPSGPKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-YL]amino}benzoate is a complex organic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a naphthyridine core, which is known for its biological activity, and a thiomorpholine moiety, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-YL]amino}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the thiomorpholine group. The final step involves the esterification of the benzoate moiety with butanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-YL]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.

    Reduction: The naphthyridine core can be reduced under specific conditions to alter its electronic properties.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine group can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted benzoates.

Scientific Research Applications

Butyl 4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-YL]amino}benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: The compound’s pharmacological properties suggest potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-YL]amino}benzoate involves its interaction with specific molecular targets. The naphthyridine core can bind to enzymes or receptors, modulating their activity. The thiomorpholine group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate
  • 3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Uniqueness

Butyl 4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-YL]amino}benzoate is unique due to its specific combination of functional groups and its naphthyridine core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

butyl 4-[[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3S/c1-3-4-13-32-25(31)18-6-8-19(9-7-18)28-22-20-10-5-17(2)27-23(20)26-16-21(22)24(30)29-11-14-33-15-12-29/h5-10,16H,3-4,11-15H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAXETJPSGPKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.